molecular formula C17H18N4O4 B2662308 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097918-97-1

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2662308
CAS No.: 2097918-97-1
M. Wt: 342.355
InChI Key: ZREUVKQPLCVLBI-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a structurally complex molecule featuring a propan-1-one backbone substituted with a 1,3-benzodioxol-5-yloxy group and an azetidine ring bearing a pyrimidin-4-ylamino moiety. The 1,3-benzodioxole moiety is a common pharmacophore in bioactive compounds, often associated with enhanced metabolic stability and receptor binding due to its electron-rich aromatic system . The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity, which can improve target selectivity compared to larger rings like piperidines or piperazines . The pyrimidine substituent may facilitate hydrogen bonding or π-π stacking interactions with biological targets, such as kinases or nucleic acids.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-11(25-13-2-3-14-15(6-13)24-10-23-14)17(22)21-7-12(8-21)20-16-4-5-18-9-19-16/h2-6,9,11-12H,7-8,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREUVKQPLCVLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzodioxole moiety , which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of a pyrimidinyl group suggests potential interactions with biological targets such as enzymes and receptors.

Molecular Formula and Weight

  • Molecular Formula: C17H19N3O3
  • Molecular Weight: 313.35 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance, compounds containing the benzodioxole structure have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AMIC = 10 µg/mLMIC = 50 µg/mL
Compound BMIC = 15 µg/mLNo activity
Target CompoundMIC = 20 µg/mLMIC = 30 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies involving similar pyrimidine derivatives have demonstrated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cell Proliferation

In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that the target compound exhibited significant cytotoxicity.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

Neuroprotective Effects

The neuroprotective potential of compounds containing benzodioxole has been explored in models of neurodegenerative diseases. These compounds may modulate pathways involved in oxidative stress and inflammation.

Research indicates that similar compounds can activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and structurally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents Hypothesized Activity/Properties
Target Compound Propan-1-one 2H-1,3-Benzodioxol-5-yloxy; Azetidine-pyrimidine Kinase inhibition, CNS modulation
Ethylone () Propan-1-one 1,3-Benzodioxol-5-yl; Ethylamino Psychoactive (serotonin/norepinephrine release)
Patent Pyrido-Pyrimidinones () Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl; Piperazine derivatives Kinase/receptor antagonism (e.g., JAK/STAT)
4-MEC () Propan-1-one 4-Methylphenyl; Ethylamino Stimulant (dopamine/norepinephrine reuptake inhibition)

Key Observations:

Backbone Flexibility vs. Rigidity: The target compound’s azetidine ring imposes greater steric constraints than ethylone’s flexible ethylamino group or 4-MEC’s linear substituents. This rigidity may enhance selectivity for specific protein targets (e.g., kinases) but reduce blood-brain barrier permeability compared to cathinone derivatives . In contrast, the pyrido-pyrimidinone core in compounds provides a planar aromatic system optimized for intercalation or ATP-binding pocket interactions .

Substituent Effects: The 1,3-benzodioxol-5-yloxy group in the target compound introduces an ether linkage absent in ethylone’s directly attached benzodioxole. The pyrimidin-4-ylamino group offers hydrogen-bonding capabilities distinct from the piperazine derivatives in ’s patent compounds, which prioritize basicity and bulk for receptor occupancy .

Biological Implications: Ethylone and 4-MEC are psychoactive cathinones targeting monoamine transporters, whereas the target compound’s azetidine-pyrimidine motif aligns more with kinase inhibitors (e.g., imatinib analogs) . The patent pyrido-pyrimidinones () are likely optimized for oral bioavailability due to their piperazine substituents, a feature absent in the target compound .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent choice, and catalyst use). For example, refluxing in dimethylformamide (DMF) or ethanol, as noted in structurally similar compounds, can improve reaction efficiency . Purification via high-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the target compound from byproducts . Reaction monitoring using thin-layer chromatography (TLC) or mass spectrometry ensures intermediate stability.

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton and carbon environments, especially for the benzodioxole and pyrimidine moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H21N5O3 in ).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous benzodioxole derivatives .
  • Infrared (IR) Spectroscopy : Identifies functional groups like the carbonyl (C=O) and amine (N-H) stretches.

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for pyrimidine-containing compounds).
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Reference similar thiazolidinone derivatives for protocol adaptation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell line). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical tools like ANOVA or Bland-Altman plots can quantify variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzodioxole (e.g., methoxy vs. hydroxy groups) or pyrimidine rings (e.g., fluorination at C2) to assess impact on activity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) or QSAR to predict binding modes with targets like kinase domains.
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., thiazolidinone derivatives in ) to identify critical pharmacophores.

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :
  • Kinetic Assays : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots.
  • Cellular Imaging : Track subcellular localization using fluorescent probes (e.g., confocal microscopy with GFP-tagged proteins).
  • Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways post-treatment.

Q. What experimental designs address metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Forced Degradation Studies : Expose to heat, light, or oxidative conditions (H2O2) to identify degradation products .
  • Isotope Labeling : Use 14C or 3H isotopes to trace metabolic fate in biological matrices.

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models.
  • Species-Specific Factors : Test metabolite activity in humanized models (e.g., CYP450 isoforms).
  • Dose-Response Analysis : Ensure in vivo dosing aligns with in vitro IC50 values, adjusting for plasma protein binding .

Key Structural and Functional Comparisons

Analog Compound Key Features Bioactivity Insights
Thiazolidinone derivatives Benzodioxole + pyrido-pyrimidine coreEnhanced kinase inhibition
Pyrimidine-azetidine hybrids Azetidine ring substitutionImproved metabolic stability
Benzodioxole-methyl analogs Crystallographically resolved structuresValidated stereochemical configuration

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